molecular formula C12H16N2 B182849 2-Pentyl-1H-benzimidazole CAS No. 5851-46-7

2-Pentyl-1H-benzimidazole

Cat. No.: B182849
CAS No.: 5851-46-7
M. Wt: 188.27 g/mol
InChI Key: OYGJENONTDCXGW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Pentyl-1H-benzimidazole, also known as 2-pentyl-1H-benzo[d]imidazole, is a benzimidazole derivative. Benzimidazole derivatives have been extensively studied for their wide range of therapeutic applications . They have shown significant anticancer activity against various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cells .

Mode of Action

It is known that the presence of certain functional groups on the benzimidazole scaffold can influence its bioactivity . For instance, the presence of a methyl group at the 5(6)-position on the benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) can significantly increase anticancer activity .

Biochemical Pathways

Benzimidazole derivatives have been found to exhibit antiproliferative activity, suggesting that they may interfere with cell division and growth

Pharmacokinetics

The bioavailability of benzimidazole derivatives can be influenced by the presence of certain functional groups on the benzimidazole scaffold .

Result of Action

This compound has shown significant anticancer activity against various cancer cell lines . It is suggested that this compound may inhibit cell proliferation, leading to the death of cancer cells . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain functional groups on the benzimidazole scaffold can affect its bioactivity . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other substances in the environment.

Biochemical Analysis

Biochemical Properties

It is known that benzimidazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the presence of different functional groups on the benzimidazole scaffold .

Cellular Effects

Some benzimidazole derivatives have shown significant anticancer activity against various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cells . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzimidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of benzimidazole derivatives can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of benzimidazole derivatives can vary with dosage, with potential threshold effects observed in some studies .

Metabolic Pathways

Benzimidazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that benzimidazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that benzimidazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

The preparation of 2-Pentyl-1H-benzimidazole generally involves the following steps :

    Reaction of benzylamine and acetone: In the presence of a base, benzylamine and acetone react to obtain benzylamine acetone acetal.

    Reaction with p-nitroaniline: Benzylamine acetone acetal reacts with p-nitroaniline to generate 2-amino-3-benzyl-1-propanone.

    Cyclization reaction: Under acidic conditions, 2-amino-3-benzyl-1-propanone is converted to pyridine through a cyclization reaction.

Chemical Reactions Analysis

2-Pentyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents like sodium borohydride, and various solvents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Pentyl-1H-benzimidazole has a wide range of scientific research applications :

    Chemistry: It is used as a building block in the synthesis of other organic compounds.

    Biology: The compound has shown potential as an antibacterial agent and is being studied for its effects on various microorganisms.

    Medicine: It has applications in the development of antibacterial drugs and antiseptics.

    Industry: The compound is used in the manufacture of electroluminescent materials for organic televisions and lighting devices.

Properties

IUPAC Name

2-pentyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h5-8H,2-4,9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGJENONTDCXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207231
Record name Benzimidazole, 2-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5851-46-7
Record name 2-Pentyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5851-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 2-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005851467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 2-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 0-phenylenediamine (2.2 g) and triethylamine (2.0 g) in methylene chloride (20 ml) was added dropwise caproyl chloride (2.3 g) with stirring under ice-cooling. The mixture was stirred for 3 hours at room temperature, washed with a saturated aqueous sodium bicarbonate and water, then dried. The solvent was evaporated. To the residue was added 3N-HCl, and the mixture was heated for 1.5 hour under reflux. The reaction mixture was made basic with 6N NaOH. Then precipitating crystals were recrystallized from ethyl acetate-hexane to give colorless needles (1.5 g, 47%), m.p. 161°-162° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
47%

Synthesis routes and methods II

Procedure details

To a solution of O-phenylenediamine (2.2 g) and triethylamine (2.0 g) in methylene chloride (20 ml) was added dropwise caproyl chloride (2.3 g) with stirring under ice-cooling. The mixture was stirred for 3 hours at room temperature, washed with a saturated aqueous sodium bicarbonate and water, then dried. The solvent was evaporated. To the residue was added 3N-HCl, and the mixture was heated for 1.5 hour under reflux. The reaction mixture was made basic with 6N NaOH. Then precipitating crystals were recrystallized from ethyl acetate-hexane to give colorless needles (1.5 g, 47%), m.p. 161-162° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
47%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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